Compound Description: This compound features a piperidine ring substituted at the 4-position with a 5-bromopyridin-2-yloxy group and protected by a tert-butoxycarbonyl (Boc) group at the nitrogen. The study focused on its synthesis, characterization by NMR, MS, and FT-IR, and single-crystal X-ray diffraction analysis. Additionally, DFT calculations were used to optimize the molecular structure and analyze its electronic properties. []
Compound Description: This molecule serves as a crucial intermediate in synthesizing biologically active compounds, including the anticancer drug crizotinib. Its structure consists of a Boc-protected piperidine ring substituted at the 4-position with a pyrazole ring further modified with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group. The compound's synthesis, involving a three-step procedure starting from tert-butyl 4-hydroxypiperidine-1-carboxylate, along with its structural confirmation by MS and 1H NMR, is discussed. []
Compound Description: This compound acts as a critical intermediate in the synthesis of Vandetanib, a medication employed in treating certain types of thyroid cancer. It features a Boc-protected piperidine ring with a (2-methoxy-4-(methoxycarbonyl)phenoxy)methyl substituent at the 4-position. The synthesis involves a three-step process starting from piperidin-4-ylmethanol, and the structure is confirmed by MS and 1H NMR. []
Compound Description: This compound is a complex molecule characterized by single-crystal X-ray diffraction. It features a Boc-protected piperidine ring linked to a substituted quinazoline ring system via an oxymethylene bridge at the 4-position. []
Compound Description: This compound is a novel intermediate in the synthesis of 4-piperidin-4-yl-benzene-1,3-diol and its pharmaceutically acceptable salts. The structure consists of a Boc-protected piperidine ring substituted at the 4-position with a 2,4-dihydroxyphenyl group and a hydroxyl group. []
Compound Description: This compound's crystal structure reveals a chair conformation for the substituted piperidine ring with both substituents in equatorial positions. Hydrogen bonding interactions involving N—H⋯O and C—H⋯O are crucial for the crystal packing of the molecules. []
Compound Description: This compound represents a key intermediate in the synthesis of novel antiarteriosclerotic agents. The structure encompasses a Boc-protected piperidine ring bearing a 2-hydroxyethyl and a pyrrolidin-1-yl substituent at the 4-position. A safe and scalable synthesis of this compound is reported, emphasizing its potential for pharmaceutical development. []
Compound Description: This compound features a Boc-protected piperidine ring substituted at the 4-position with a 1-methyl-1H-pyrazol-5-yl group. The pyrazole and piperidine rings are not coplanar, with a dihedral angle of 33.4 (1)° between them. []
Compound Description: This compound acts as a crucial intermediate in synthesizing the SHP2 inhibitor GDC-1971 (migoprotafib), a potential anticancer agent. It comprises a spirocyclic system where a benzofuran ring is fused to a Boc-protected piperidine ring at the 2,4' positions. The synthesis, highlighting a robust plug-flow process, underscores its suitability for large-scale production. []
Compound Description: This compound adopts a folded conformation with the carboxylate group positioned above the quinolinyl residue. The crystal structure reveals a dihedral angle of 41.64 (7)° between the carbamate and quinoline planes. The compound also exhibits helical supramolecular chains facilitated by O—H⋯O hydrogen bonds. []
Compound Description: This compound is the final product in a synthetic procedure aiming to develop an efficient route for its preparation. The structure consists of a quinazolone ring system substituted at the 7-position with a 1-methyl-4-piperidine group. The reported synthesis highlights the steps involved and improvements made to enhance yield and cost-effectiveness. []
Compound Description: This compound, GW542573X, is a potent and selective activator of the SK1 subtype of small-conductance Ca2+-activated K+ channels. It features a Boc-protected piperidine ring with a 2-methoxyphenylcarbamoyloxymethyl substituent at the 4-position. GW542573X exhibits a unique mechanism of action by directly opening the hSK1 channels, unlike other known positive modulators. []
Compound Description: This compound features a Boc-protected piperidine ring with a carbamoyl and a methoxyimino substituent at positions 3 and 4, respectively. It also possesses a methyl group at position 3. The compound's crystal structure reveals a chair conformation for the piperidine ring and an intramolecular N—H⋯O hydrogen bond between the carbamoyl and carboxylate groups. []
14. tert-Butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate and tert-butyl (4R,6S)-4-hydroxy-6-isobutyl-2-oxopiperidine-1-carboxylate []
Compound Description: These two compounds are diastereomers, both featuring a Boc-protected piperidine ring with a hydroxyl group at position 4 and an isobutyl group at position 6. The first compound exists in its enol form, as confirmed by X-ray crystallography. Both compounds exhibit similar molecular packing in their crystal structures, driven by strong O-H...O=C hydrogen bonds. []
Compound Description: This compound is a cyclic amino acid ester, synthesized via intramolecular lactonization of ethyl 2-amino-4-(2-oxiranyl)butanoate HCl salt. The compound adopts a bicyclo[2.2.2]octane structure, incorporating a lactone moiety and a piperidine ring. Interestingly, both diastereomers of the molecule are present in equal ratio within the crystal structure. []
Compound Description: This molecule features a piperidine ring substituted at the 4-position by an imidazole ring. This imidazole ring is further substituted by a 4-fluoro-3-(trifluoromethyl)phenyl group at position 4 and connected to a (2-dimethylamino)ethyl chain at position 1. The synthesis involved an eight-step process starting from oxoacetic acid monohydrate. []
Compound Description: This compound, identified as 11e in the study, exhibits potent inhibitory activity against various strains of the influenza virus. It features a Boc-protected piperidine ring connected to a quinoline ring via an ether linkage at the 4-position. Structure-activity relationship (SAR) studies highlighted the importance of this ether linkage for the compound's antiviral activity. []
Compound Description: This compound serves as a crucial building block in various synthetic schemes, particularly in preparing substituted piperidine derivatives. The structure consists of a Boc-protected piperidine ring with a tosyloxy group at the 4-position, which acts as a leaving group in nucleophilic substitution reactions. []
Source and Classification
tert-Butyl 4-[(piperidine-1-carbonyl)amino]piperidine-1-carboxylate, with the chemical formula C_{13}H_{22}N_{2}O_{2}, is classified as an organic compound belonging to the category of piperidine derivatives. This compound is notable for its potential applications in medicinal chemistry, particularly as an intermediate in the synthesis of various pharmaceuticals. It is registered under CAS number 87120-72-7 and has been studied for its structural characteristics and synthetic pathways .
Synthesis Analysis
The synthesis of tert-butyl 4-[(piperidine-1-carbonyl)amino]piperidine-1-carboxylate can be achieved through several methods, primarily involving the reaction of piperidine derivatives with tert-butyl esters. Notably, one method described in the literature involves using tert-butyl 4-aminopiperidine-1-carboxylate as a starting material, which undergoes acylation with piperidine-1-carboxylic acid derivatives.
Key parameters for synthesis include:
Reagents: tert-butyl 4-aminopiperidine, piperidine-1-carboxylic acid or its derivatives.
Solvents: Common solvents used include dichloromethane, acetonitrile, and ethyl acetate.
Temperature: Reactions are typically conducted at room temperature or slightly elevated temperatures (up to 50°C).
Reaction Time: Varies from several hours to overnight depending on the specific conditions and reagents used.
One notable synthetic route involves the use of coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of amide bonds between the amine and carboxylic acid functionalities .
Molecular Structure Analysis
The molecular structure of tert-butyl 4-[(piperidine-1-carbonyl)amino]piperidine-1-carboxylate features a piperidine ring substituted at both the nitrogen and carbon positions. The compound contains:
Piperidine Rings: Two piperidine units contribute to its cyclic structure.
Functional Groups: The presence of a tert-butoxy group and an amide linkage significantly influences its chemical behavior.
The compound's stereochemistry may also be relevant, particularly if it is synthesized from optically active precursors. The molecular weight is approximately 238.33 g/mol, with a boiling point that is not well-defined due to its potential thermal instability under certain conditions .
Chemical Reactions Analysis
tert-Butyl 4-[(piperidine-1-carbonyl)amino]piperidine-1-carboxylate can participate in various chemical reactions:
Acid-base reactions: The carboxylic acid moiety can undergo deprotonation in basic conditions.
Nucleophilic substitutions: The amine functionalities can act as nucleophiles in further synthetic transformations.
In synthetic applications, this compound can be converted into more complex structures through reactions such as acylation, alkylation, or amidation depending on the desired final product .
Mechanism of Action
While specific biological mechanisms for tert-butyl 4-[(piperidine-1-carbonyl)amino]piperidine-1-carboxylate are not extensively documented, compounds in this class often exhibit activity through modulation of neurotransmitter systems or other biological pathways. For instance, piperidine derivatives are known to interact with various receptors in the central nervous system, potentially influencing pathways related to pain relief or neuroprotection.
Further research may elucidate specific targets or pathways influenced by this compound, particularly in relation to its structural analogs that have demonstrated pharmacological activity .
Physical and Chemical Properties Analysis
The physical properties of tert-butyl 4-[(piperidine-1-carbonyl)amino]piperidine-1-carboxylate include:
Appearance: Typically appears as a white to off-white crystalline solid.
Solubility: Soluble in polar organic solvents such as methanol and dimethyl sulfoxide but less soluble in non-polar solvents.
Chemical properties indicate that it may be stable under standard laboratory conditions but could decompose upon prolonged exposure to heat or acidic environments. Its reactivity profile suggests potential for further functionalization .
Applications
This compound has potential applications in:
Medicinal Chemistry: As a precursor for synthesizing bioactive molecules targeting neurological disorders.
Pharmaceutical Development: Investigated for use in developing new therapeutic agents due to its structural similarity to known pharmacophores.
Research into its derivatives continues to expand its applicability within drug discovery and development processes .
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
A potent, selective and orally bioavailable c-Met inhibitor BMS-777607 has been investigated for the basic science of Malignant Solid Tumour. N-[4-[(2-amino-3-chloro-4-pyridinyl)oxy]-3-fluorophenyl]-4-ethoxy-1-(4-fluorophenyl)-2-oxo-3-pyridinecarboxamide is an aromatic amide.